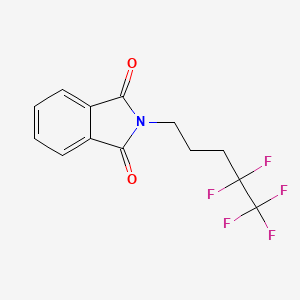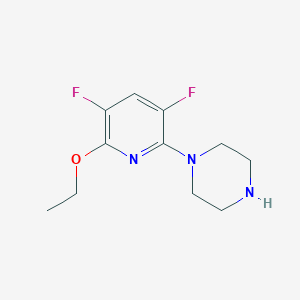![molecular formula C13H7F3N2O6 B6312454 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol CAS No. 1357624-49-7](/img/structure/B6312454.png)
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol (4-TFMDP) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile reagent that has been used in numerous organic reactions and has been studied for its potential for use in the synthesis of a variety of organic compounds.
Mécanisme D'action
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form a new covalent bond. This reaction occurs when the nucleophilic carbon atom of 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol is attacked by the electrophilic atom of the reactant, resulting in the formation of a covalent bond between the two atoms. The reaction is typically catalyzed by a base, such as a hydroxide or an alkoxide.
Biochemical and Physiological Effects
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol is considered to be non-toxic and has not been found to have any significant biochemical or physiological effects in animals. It is not known to be an endocrine disruptor or to cause any adverse health effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol is its versatility and its ability to be used in a wide range of organic reactions. It is also relatively inexpensive and easy to obtain. However, the reaction is typically slow and can be difficult to control, meaning that it can be difficult to achieve the desired product in a lab setting. Additionally, the reaction can produce a variety of by-products, which can be difficult to remove.
Orientations Futures
There are a number of potential future directions for research on 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol. These include further research into the synthesis of organic compounds using 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol, further research into its use in the synthesis of pharmaceuticals and organic dyes, further research into its use in the synthesis of polymers, and further research into its use in the synthesis of materials for use in electronics. Additionally, further research into its biochemical and physiological effects, as well as its potential for use in drug development, could be beneficial. Finally, further research into its use in the synthesis of other compounds, such as hydrogen peroxide, could be beneficial.
Méthodes De Synthèse
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol can be synthesized via a Grignard reaction, which involves the reaction of an organomagnesium halide with a halide to produce an alcohol. The Grignard reagent is then reacted with 4-chloro-2,6-dinitrophenol in an aprotic solvent such as dimethylformamide (DMF) to form 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol. This reaction is typically carried out at room temperature and requires a catalyst such as a base. The reaction typically yields about 90% of the desired product.
Applications De Recherche Scientifique
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol has been used in a wide range of scientific research applications, including in the synthesis of various organic compounds, in the synthesis of pharmaceuticals, in the synthesis of organic dyes, and in the synthesis of polymers. It has also been used in the synthesis of various organic compounds that are used in the production of medicines, cosmetics, and food additives. Additionally, 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol has been used in the synthesis of various organic compounds that are used in the production of materials for use in electronics, such as semiconductors and transistors.
Propriétés
IUPAC Name |
2,6-dinitro-4-[4-(trifluoromethyl)phenoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O6/c14-13(15,16)7-1-3-8(4-2-7)24-9-5-10(17(20)21)12(19)11(6-9)18(22)23/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCXSKNITVAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)